1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiozepin-2-one

描述

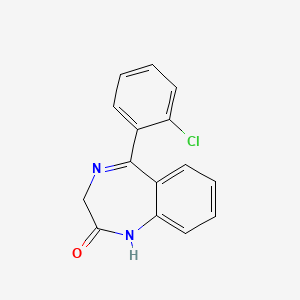

1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiozepin-2-one (CAS 3022-68-2) is a benzodiazepine derivative with the molecular formula C₁₅H₁₁ClN₂O and a molecular weight of 270.71 g/mol . Its structure comprises a 1,4-benzodiazepine core substituted with a 2-chlorophenyl group at position 5 (Figure 1). The compound exhibits a melting point of 212–213°C and a density of 1.32 g/cm³, reflecting its crystalline solid state under standard conditions .

属性

IUPAC Name |

5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-12-7-3-1-5-10(12)15-11-6-2-4-8-13(11)18-14(19)9-17-15/h1-8H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAIBZTWPCDCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one typically involves the condensation of o-chlorobenzoyl chloride with o-phenylenediamine, followed by cyclization. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the benzodiazepine ring. The process can be summarized as follows:

Condensation: o-Chlorobenzoyl chloride reacts with o-phenylenediamine in the presence of a catalyst.

Cyclization: The intermediate product undergoes cyclization to form the benzodiazepine ring.

Industrial Production Methods

In industrial settings, the production of 1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.

化学反应分析

Types of Reactions

1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the benzodiazepine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, depending on the specific reagents and conditions used.

科学研究应用

1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

Biology: Studied for its interactions with biological receptors and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in analytical chemistry.

作用机制

The mechanism of action of 1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, which modulate the chloride ion channel activity and neuronal excitability.

相似化合物的比较

Key Observations :

- Substituent Effects : The 2-chlorophenyl group in the target compound and Phenazepam enhances lipophilicity and receptor affinity compared to Diazepam’s phenyl group .

- Electron-Withdrawing Groups : Clonazepam’s nitro group (C7) increases potency by stabilizing interactions with GABA-A receptors .

- Metabolic Stability : Diazepam’s methyl group (N1) slows hepatic degradation, whereas Lorazepam’s 3-hydroxy group facilitates glucuronidation and rapid excretion .

Pharmacological and Clinical Differences

Receptor Binding and Efficacy

- Target Compound vs. Phenazepam : Phenazepam’s bromine (C7) may enhance GABAergic activity compared to the target compound’s unsubstituted C7 position, though direct comparative studies are lacking .

- Target Compound vs. Clonazepam : Clonazepam’s nitro group confers superior anticonvulsant efficacy, as seen in its clinical use for epilepsy .

- Chlordesmethyldiazepam vs. Lorazepam : A double-blind study found chlordesmethyldiazepam (structurally similar to the target compound) more effective than Lorazepam in anxiety treatment, likely due to the absence of a 3-hydroxy group, which may hinder blood-brain barrier penetration .

生物活性

1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, known for its psychoactive properties. This compound has garnered attention due to its potential therapeutic applications, particularly in neuropharmacology. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

- Chemical Formula : C15H12ClN2O

- Molecular Weight : 260.72 g/mol

- CAS Number : 2898-08-0

Benzodiazepines primarily act as positive allosteric modulators of the GABA receptor. The binding of these compounds enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to increased neuronal inhibition. This mechanism is responsible for the anxiolytic, sedative, and anticonvulsant effects observed with benzodiazepine derivatives.

Antioxidant Properties

Recent studies have indicated that derivatives of benzodiazepines exhibit significant antioxidant activity. For instance, a study evaluating a series of 1,5-benzodiazepin-2(3H)-ones demonstrated their ability to reduce oxidative stress in neuronal cell lines. These compounds showed low cytotoxicity compared to curcumin and were effective in protecting SH-SY5Y neuroblastoma cells from HO-induced oxidative damage .

Neuroprotective Effects

The neuroprotective potential of 1,3-dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one has been highlighted in various studies. One notable finding was that certain derivatives improved mitochondrial membrane potential and reduced reactive oxygen species (ROS) levels in neuronal cells subjected to oxidative stress .

Case Studies

- Neuroprotection Against Oxidative Stress : A specific derivative demonstrated significant neuroprotective effects against oxidative stress in SH-SY5Y cells. It reduced lipid peroxidation levels and increased intracellular glutathione levels, indicating a robust mechanism for combating oxidative damage .

- Metabolite Identification : In pharmacokinetic studies involving intraperitoneal administration in rats, several metabolites were identified through mass spectrometry. These findings suggest metabolic pathways that may influence the efficacy and safety profile of the compound .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C15H12ClN2O |

| Molecular Weight | 260.72 g/mol |

| CAS Number | 2898-08-0 |

| Antioxidant Activity | Significant (compared to curcumin) |

| Neuroprotective Activity | Effective against oxidative stress |

常见问题

Q. What are the established synthetic routes for 1,3-Dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiozepin-2-one?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with precursor functionalization. A common route includes:

Acylation : Reacting a benzodiazepine core with 2-chlorobenzoyl chloride under basic conditions to introduce the 2-chlorophenyl group .

Cyclization : Key intermediates like 2-methylamine-5-chlorobenzophenone are synthesized via controlled condensation and cyclization steps, often requiring inert atmospheres and precise temperature control .

Optimization : Yields are improved by adjusting reaction times, solvent systems (e.g., dichloromethane or THF), and catalysts (e.g., triethylamine) .

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Key Intermediate | Reference |

|---|---|---|---|---|

| Acylation | 2-Chlorobenzoyl chloride, K₂CO₃, DCM | 65–78% | 5-(2-Chlorophenyl)-1,3-dihydro intermediate | |

| Cyclization | H₂SO₄, reflux, 6–8 hrs | 72% | 2-Methylamine-5-chlorobenzophenone |

Q. How is the structure of this compound characterized?

- Methodological Answer : Structural elucidation employs:

- X-ray crystallography : Resolves stereochemistry and confirms the diazepine ring conformation .

- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) identify substituents (e.g., 2-chlorophenyl protons at δ 7.2–7.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 313.05 for C₁₅H₁₀Cl₂N₂O) .

Advanced Research Questions

Q. How can computational modeling predict receptor interactions for this compound?

- Methodological Answer : Molecular docking and density functional theory (DFT) simulations are used to study binding affinities with GABAₐ receptors. Key steps include:

Protein Preparation : Retrieve GABAₐ receptor structures (PDB: 6HUP) and optimize protonation states.

Ligand Docking : Use software like AutoDock Vina to simulate binding poses, focusing on hydrophobic interactions with the 2-chlorophenyl group .

Free Energy Calculations : MM-GBSA estimates binding energies, revealing enhanced affinity due to halogen bonding (Cl···π interactions) .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values or receptor selectivity often arise from:

- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or temperature (25°C vs. 37°C) alter ligand-receptor kinetics .

- Enantiomeric Purity : Chiral HPLC separates enantiomers, as S- and R-isomers show divergent binding profiles (e.g., 10-fold difference in GABAₐ affinity) .

- Metabolic Interference : Co-administered CYP450 inhibitors (e.g., ketoconazole) stabilize the compound in in vitro assays .

Q. How to design experiments to study metabolic stability and metabolite identification?

- Methodological Answer : In vitro protocols :

Liver Microsomes : Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH for 0–60 mins. Quench with acetonitrile and analyze via LC-MS/MS .

Metabolite Profiling : Use Q-TOF MS to detect hydroxylated (e.g., +16 m/z) or demethylated metabolites. Compare fragmentation patterns to reference standards .

Enzyme Kinetics : Calculate intrinsic clearance (CLₐᵢₙₜ) using the substrate depletion method. Adjust for protein binding via equilibrium dialysis .

Data Contradiction Analysis

Example : Conflicting reports on CYP3A4-mediated metabolism.

- Resolution : Use recombinant CYP isoforms to isolate contributions. For instance, CYP3A4 supersomes metabolize the compound 3× faster than CYP2D6, explaining variability in hepatic extraction ratios .

Safety and Stability Considerations

- Hydrolysis : Degrades under strong acidic/basic conditions (e.g., t₁/₂ = 2 hrs in 1M HCl). Store in anhydrous DMSO at -20°C .

- Toxicity Screening : Follow OECD guidelines for in vitro cytotoxicity (e.g., IC₅₀ > 50 µM in HepG2 cells) before in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。